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Compound of Interest

Compound Name: 6-Bromo-8-fluoroisoquinoline

CAS No.: 1258833-77-0

Cat. No.: B1374276 Get Quote

6-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that has

emerged as a valuable building block in medicinal chemistry and materials science. Its unique

substitution pattern, featuring a reactive bromine atom at the C-6 position and a modulating

fluorine atom at the C-8 position, offers researchers a powerful tool for creating complex

molecular architectures. The isoquinoline core is a well-established pharmacophore found in

numerous biologically active compounds, and the specific halogenation of this scaffold allows

for precise, regioselective modifications.

This guide provides a comprehensive overview of 6-Bromo-8-fluoroisoquinoline, detailing its

chemical properties, a plausible synthetic route, and its reactivity in key cross-coupling

reactions. The protocols and insights provided are designed for researchers, scientists, and

drug development professionals seeking to leverage this compound in their synthetic

strategies.

Physicochemical and Spectroscopic Profile
The physical and chemical properties of 6-Bromo-8-fluoroisoquinoline are summarized

below. These properties are essential for its handling, storage, and use in chemical reactions.
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Property Value Source

CAS Number 1025700-16-7

Molecular Formula C₉H₅BrFN

Molecular Weight 226.05 g/mol

Appearance Off-white to light yellow solid

Purity Typically >97% (by HPLC)

Solubility
Soluble in DMSO, DMF, and

chlorinated solvents
General Knowledge

Storage Conditions

Store in a cool, dry, well-

ventilated area away from

incompatible substances

General Knowledge

Predicted Spectroscopic Data:

While specific spectra for this compound are not widely published, the following are predicted

¹H and ¹³C NMR chemical shifts based on the analysis of similar isoquinoline structures and the

known effects of bromine and fluorine substituents on aromatic rings.

¹H NMR (400 MHz, CDCl₃): δ 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4),

7.6-7.8 (d, 1H, H-5), 7.4-7.6 (d, 1H, H-7).

¹³C NMR (101 MHz, CDCl₃): δ 158-162 (d, ¹JCF, C-8), 150-153 (C-1), 142-145 (C-3), 135-

138 (C-4a), 128-131 (C-5), 125-128 (C-7), 120-123 (d, ³JCF, C-8a), 118-121 (C-6), 115-118

(d, ²JCF, C-7).

Synthesis of 6-Bromo-8-fluoroisoquinoline: A
Proposed Route
While a specific, published synthesis for 6-Bromo-8-fluoroisoquinoline is not readily available

in the literature, a plausible and robust synthetic route can be designed based on the well-

established Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a
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Schiff base derived from an appropriately substituted benzaldehyde and a 2,2-

dialkoxyethylamine.

Workflow for the Proposed Synthesis

2-Bromo-4-fluorobenzaldehyde

Schiff Base Formation

Step 1

2,2-Diethoxyethylamine

Intermediate Schiff Base

Intermediate

Pomeranz-Fritsch Cyclization

Step 2
(H₂SO₄)

6-Bromo-8-fluoroisoquinoline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-8-fluoroisoquinoline via the Pomeranz-

Fritsch reaction.

Step-by-Step Synthetic Protocol
Step 1: Formation of the Schiff Base Intermediate

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1374276?utm_src=pdf-body-img
https://www.benchchem.com/product/b1374276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol),

add 2,2-diethoxyethylamine (1.1 eq).

Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove water generated

during the reaction.

Heating: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC or

GC-MS analysis indicates complete consumption of the starting aldehyde.

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced

pressure to yield the crude Schiff base intermediate. This intermediate is often used in the

next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

Cyclization: Cool concentrated sulfuric acid (98%) to 0 °C in an ice bath. Add the crude Schiff

base intermediate dropwise to the cold acid with vigorous stirring.

Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room

temperature and stir for 12-16 hours.

Quenching: Carefully pour the reaction mixture onto crushed ice.

Basification: Basify the acidic aqueous solution to a pH of 9-10 with a cold aqueous solution

of sodium hydroxide (e.g., 6M NaOH). This will precipitate the crude product.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as

dichloromethane or ethyl acetate (3 x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel to afford pure 6-Bromo-8-fluoroisoquinoline.

Chemical Reactivity and Applications in Synthesis
The synthetic utility of 6-Bromo-8-fluoroisoquinoline lies in the differential reactivity of its two

halogen substituents. The C-Br bond at the 6-position is significantly more reactive in

palladium-catalyzed cross-coupling reactions than the C-F bond at the 8-position. This allows

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1374276?utm_src=pdf-body
https://www.benchchem.com/product/b1374276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for selective functionalization at the C-6 position, while leaving the C-F bond intact for potential

subsequent transformations or for its role in modulating the electronic properties of the

molecule.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl
Isoquinolines
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the

case of 6-Bromo-8-fluoroisoquinoline, it allows for the introduction of a wide variety of aryl or

heteroaryl groups at the C-6 position.

Workflow for Suzuki-Miyaura Coupling

6-Bromo-8-fluoroisoquinoline

Suzuki-Miyaura Reaction

Arylboronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Reagents

6-Aryl-8-fluoroisoquinoline

Product

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 6-Bromo-8-
fluoroisoquinoline.

Detailed Protocol for a Representative Suzuki-Miyaura
Coupling

Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-8-fluoroisoquinoline
(1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium

carbonate (2.0 eq).
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Catalyst Addition: Add a palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and

water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20

minutes.

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours,

monitoring the reaction progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-

aryl-8-fluoroisoquinoline product.

Buchwald-Hartwig Amination: Synthesis of
Aminoisoquinolines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing

access to 6-amino-8-fluoroisoquinoline derivatives. These compounds are of particular interest

in medicinal chemistry as they can serve as key intermediates for the synthesis of kinase

inhibitors and other pharmacologically active molecules.

Detailed Protocol for a Representative Buchwald-
Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-8-
fluoroisoquinoline (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-

butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine

ligand (e.g., Xantphos, 0.04 eq) in a Schlenk flask.

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Heating: Seal the flask and heat the mixture to 90-110 °C for 8-24 hours, until the starting

material is consumed as indicated by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous

solution of ammonium chloride.

Extraction and Purification: Extract the product with an organic solvent, wash the organic

layer with brine, dry, and concentrate. The crude product is then purified by column

chromatography.

Applications in Drug Discovery and Materials
Science
The 6-Bromo-8-fluoroisoquinoline scaffold is a valuable starting point for the synthesis of a

diverse range of compounds with potential applications in several areas:

Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors.

The ability to functionalize the C-6 position allows for the introduction of various substituents

to target the ATP-binding site of kinases.

GPCR Ligands: Derivatives of isoquinoline have been shown to interact with G-protein

coupled receptors (GPCRs), making 6-Bromo-8-fluoroisoquinoline an attractive starting

material for the development of novel GPCR modulators.

Organic Electronics: The rigid, planar structure of the isoquinoline ring system, combined

with the ability to introduce electronically active groups at the C-6 position, makes these

compounds potential candidates for use in organic light-emitting diodes (OLEDs) and other

organic electronic devices.

Safety and Handling
6-Bromo-8-fluoroisoquinoline should be handled with appropriate safety precautions. It is an

irritant to the eyes, skin, and respiratory system. Always use this compound in a well-ventilated

fume hood, and wear appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety

Data Sheet (MSDS) from the supplier.

Conclusion
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6-Bromo-8-fluoroisoquinoline is a highly versatile and synthetically useful building block. Its

differentiated halogenation allows for selective and predictable functionalization, making it an

ideal starting material for the synthesis of complex molecules in drug discovery and materials

science. The protocols and insights provided in this guide offer a solid foundation for

researchers to explore the full potential of this valuable compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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